molecular formula C10H11NO2 B2618707 6-Methylquinolin-1-ium-1-olate hydrate CAS No. 454180-09-7

6-Methylquinolin-1-ium-1-olate hydrate

Cat. No.: B2618707
CAS No.: 454180-09-7
M. Wt: 177.203
InChI Key: DVBYOVVYJVKTEX-UHFFFAOYSA-N
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Description

6-Methylquinolin-1-ium-1-olate hydrate is a chemical compound with the molecular formula C10H9NO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinolin-1-ium-1-olate hydrate typically involves the reaction of quinoline derivatives with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinolin-1-ium-1-olate hydrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of quinoline.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce various quinoline derivatives.

Scientific Research Applications

6-Methylquinolin-1-ium-1-olate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It finds applications in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylquinolin-1-ium-1-olate hydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline: The parent compound of 6-Methylquinolin-1-ium-1-olate hydrate, known for its wide range of applications.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

    4-Hydroxyquinoline: Another derivative of quinoline with unique biological activities.

Uniqueness: this compound stands out due to its specific structural modifications, which confer unique chemical and biological properties

Properties

IUPAC Name

6-methyl-1-oxidoquinolin-1-ium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.H2O/c1-8-4-5-10-9(7-8)3-2-6-11(10)12;/h2-7H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBYOVVYJVKTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=CC=C2)[O-].O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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